N-Desethyl 3-Bromo Lidocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl 3-Bromo Lidocaine: is a chemical compound with the molecular formula C12H17BrN2O and a molecular weight of 285.18 g/mol . It is an intermediate in the preparation of hydroxylated Lidocaine metabolites . This compound is classified as a dangerous good for transport and is primarily used for research purposes .
Mechanism of Action
Target of Action
N-Desethyl 3-Bromo Lidocaine is an intermediate in the preparation of hydroxylated Lidocaine metabolites . .
Biochemical Pathways
This compound is involved in the preparation of hydroxylated Lidocaine metabolites
Result of Action
It’s likely that its effects are related to its role as an intermediate in the preparation of hydroxylated Lidocaine metabolites .
Action Environment
This compound is a solid compound that is soluble in methanol, acetonitrile, chloroform, dichloromethane, and ethyl acetate . It should be stored at room temperature . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and solvent conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl 3-Bromo Lidocaine involves the bromination of Lidocaine, followed by the removal of the ethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Desethyl 3-Bromo Lidocaine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different metabolites.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various hydroxylated and dealkylated derivatives of Lidocaine .
Scientific Research Applications
N-Desethyl 3-Bromo Lidocaine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological systems and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential as a local anesthetic and its pharmacological properties.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Lidocaine: A widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to Lidocaine.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness: N-Desethyl 3-Bromo Lidocaine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological systems. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYGWAJFVCUMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.